Cas no 86635-08-7 (Propanediamide, N,N'-bis(3-hydroxyphenyl)-)
86635-08-7 structure
Product Name:Propanediamide, N,N'-bis(3-hydroxyphenyl)-
CAS-nummer:86635-08-7
MF:C15H14N2O4
MW:286.282663822174
CID:661006
PubChem ID:44357845
Update Time:2025-04-19
Propanediamide, N,N'-bis(3-hydroxyphenyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Propanediamide, N,N'-bis(3-hydroxyphenyl)-
- N,N'-bis(3-hydroxyphenyl)propanediamide
- SCHEMBL5142374
- CHEMBL137084
- DTXSID80658422
- N~1~,N~3~-Bis(3-hydroxyphenyl)propanediamide
- 86635-08-7
-
- Inchi: 1S/C15H14N2O4/c18-12-5-1-3-10(7-12)16-14(20)9-15(21)17-11-4-2-6-13(19)8-11/h1-8,18-19H,9H2,(H,16,20)(H,17,21)
- InChI-sleutel: WIHKLTQGNRWEFI-UHFFFAOYSA-N
- LACHT: O=C(CC(NC1C=CC=C(C=1)O)=O)NC1C=CC=C(C=1)O
Berekende eigenschappen
- Exacte massa: 286.09535693g/mol
- Monoisotopische massa: 286.09535693g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 4
- Complexiteit: 341
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 98.7Ų
Propanediamide, N,N'-bis(3-hydroxyphenyl)- Gerelateerde literatuur
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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